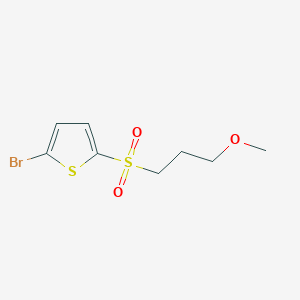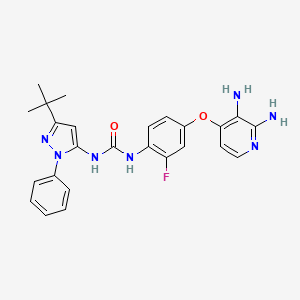
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea
Übersicht
Beschreibung
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea is a useful research compound. Its molecular formula is C25H26FN7O2 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Psoriasis Treatment
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea and its derivatives have been explored for treating psoriasis. A specific compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea, showed potent antipsoriatic effects in a psoriatic animal model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016).
MAP Kinase p38α Inhibition
Compounds similar to 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea have been investigated for their inhibitory activity against p38α mitogen-activated protein kinase (MAPK). These compounds are considered potential candidates for treating diseases related to MAPK, including inflammatory and autoimmune diseases. For instance, a related compound, ethyl [4-(3-tert-butyl-5-{[(1,3-thiazol-2-ylamino)carbonyl]amino}-1H-pyrazol-1-yl)phenyl]acetate, effectively inhibited p38α mediated phosphorylation in HeLa cells (Getlik et al., 2012).
FLT3 Inhibition
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea derivatives have also been explored as FMS-like tyrosine kinase 3 (FLT3) inhibitors. These inhibitors are particularly significant in overcoming drug-resistant mutations in FLT3, which is crucial in the treatment of acute myeloid leukemia. For example, 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3- fluorophenyl)urea showed inhibitory concentrations against different FLT3 mutations (Zhang et al., 2020).
Anticancer Activity
Compounds structurally related to 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea have been synthesized and evaluated for their potential anticancer activity. These compounds have shown promising results in inhibiting topoisomerase IIα, a key enzyme in cancer cell proliferation. For instance, analogues like ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates demonstrated notable cytotoxicity against various cancer cell lines, including HeLa and NCI-H460 (Alam et al., 2016).
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[4-(2,3-diaminopyridin-4-yl)oxy-2-fluorophenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O2/c1-25(2,3)20-14-21(33(32-20)15-7-5-4-6-8-15)31-24(34)30-18-10-9-16(13-17(18)26)35-19-11-12-29-23(28)22(19)27/h4-14H,27H2,1-3H3,(H2,28,29)(H2,30,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDIUIFOPPIZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C(C(=NC=C3)N)N)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



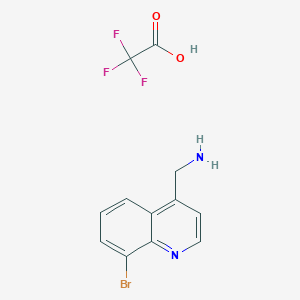
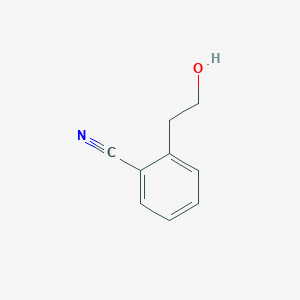
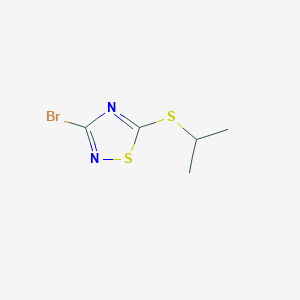
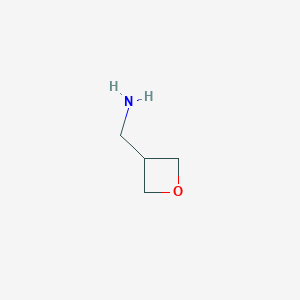
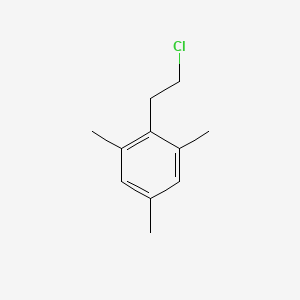
![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)
![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)
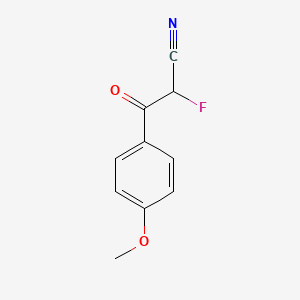
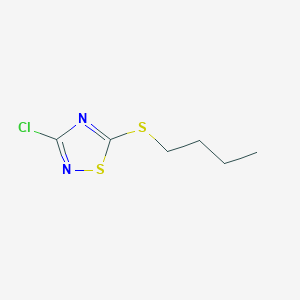
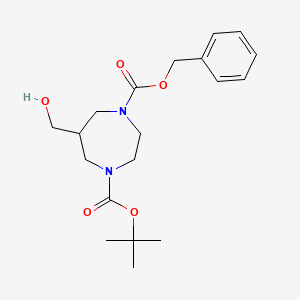
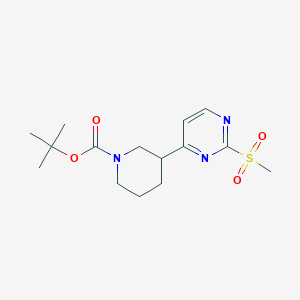
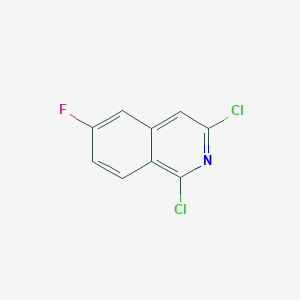
![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)
